9-Bromo-10-(N,N-diphenylamino)anthracene
Overview
Description
9-Bromo-10-(N,N-diphenylamino)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 10th position and two phenyl groups attached to the nitrogen atom at the 9th position of the anthracene core. Anthracene derivatives are widely studied for their photophysical properties and applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photon upconversion systems .
Preparation Methods
The synthesis of 9-Bromo-10-(N,N-diphenylamino)anthracene typically involves palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds. . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
9-Bromo-10-(N,N-diphenylamino)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, brominating agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Bromo-10-(N,N-diphenylamino)anthracene has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs and other organic electronic devices due to its favorable photophysical properties.
Photon Upconversion: The compound is utilized in triplet-triplet annihilation photon upconversion systems, which are important for enhancing the efficiency of solar cells and other light-harvesting devices.
Fluorescent Probes: Its fluorescence properties make it suitable for use as a fluorescent probe in various biological and chemical assays.
Mechanism of Action
The mechanism by which 9-Bromo-10-(N,N-diphenylamino)anthracene exerts its effects is primarily related to its electronic structure. The presence of the bromine atom and diphenylamine groups influences the compound’s photophysical properties, such as absorption and fluorescence. These properties are crucial for its applications in organic electronics and photon upconversion systems. The molecular targets and pathways involved include interactions with light and other molecules in the system, leading to energy transfer and emission processes .
Comparison with Similar Compounds
9-Bromo-10-(N,N-diphenylamino)anthracene can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in photon upconversion systems.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups instead of phenyl groups.
10-Bromo-9-phenylanthracene: Similar in structure but with only one phenyl group, affecting its electronic and photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in organic electronics and photon upconversion systems .
Properties
IUPAC Name |
10-bromo-N,N-diphenylanthracen-9-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrN/c27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSOGNXTHMJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858581 | |
Record name | 10-Bromo-N,N-diphenylanthracen-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368868-94-4 | |
Record name | 10-Bromo-N,N-diphenylanthracen-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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